molecular formula C20H20ClIN2O2 B13372298 4-chloro-N-{4-iodo-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide

4-chloro-N-{4-iodo-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide

Cat. No.: B13372298
M. Wt: 482.7 g/mol
InChI Key: LMYRTTMWLFXNGB-UHFFFAOYSA-N
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Description

4-chloro-N-{4-iodo-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is a complex organic compound that features a benzamide core with various substituents, including chloro, iodo, and piperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{4-iodo-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide typically involves multiple steps, including:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{4-iodo-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the existing functional groups.

    Substitution: Halogen atoms can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

4-chloro-N-{4-iodo-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-{4-iodo-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-{4-bromo-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide
  • 4-chloro-N-{4-fluoro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide
  • 4-chloro-N-{4-iodo-2-[(2-ethyl-1-piperidinyl)carbonyl]phenyl}benzamide

Uniqueness

The uniqueness of 4-chloro-N-{4-iodo-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chloro and iodo groups, along with the piperidinyl moiety, makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H20ClIN2O2

Molecular Weight

482.7 g/mol

IUPAC Name

4-chloro-N-[4-iodo-2-(2-methylpiperidine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C20H20ClIN2O2/c1-13-4-2-3-11-24(13)20(26)17-12-16(22)9-10-18(17)23-19(25)14-5-7-15(21)8-6-14/h5-10,12-13H,2-4,11H2,1H3,(H,23,25)

InChI Key

LMYRTTMWLFXNGB-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)C2=C(C=CC(=C2)I)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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